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CHF-6366 is an investigational long-acting bronchodilator characterized by a novel dual

pharmacology, functioning as both a potent muscarinic M3 receptor antagonist and a β2-

adrenergic receptor agonist (MABA).[1][2] This unique combination of activities in a single

molecule offers a promising therapeutic approach for respiratory diseases such as Chronic

Obstructive Pulmonary Disease (COPD) and asthma.[1][3] Developed by Chiesi Farmaceutici,

CHF-6366 is designed as an inhaled therapy to maximize local efficacy in the lungs while

minimizing systemic side effects, a concept referred to as a "super-soft" drug.[2][4] This

document provides an in-depth technical guide to the dual pharmacology of CHF-6366,

including its mechanism of action, quantitative pharmacological data, and detailed experimental

protocols.

Core Pharmacological Activities
The therapeutic efficacy of CHF-6366 stems from its ability to simultaneously target two distinct

pathways that regulate airway smooth muscle tone.

Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine on M3

receptors in the airways, CHF-6366 inhibits bronchoconstriction, a primary feature of

obstructive lung diseases.[5]

β2-Adrenergic Receptor Agonism: Concurrently, CHF-6366 stimulates β2-adrenergic

receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)
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and subsequent relaxation of the airway smooth muscle.[5]

This dual mechanism is intended to provide superior bronchodilation compared to single-agent

therapies.

Quantitative Pharmacological Data
The potency and selectivity of CHF-6366 have been characterized through a series of in vitro

and in vivo studies. The following tables summarize the key quantitative data.

Receptor
Target

Parameter Value Species Reference

Muscarinic M3

Receptor
pKi 10.4 Human [1]

β2-Adrenergic

Receptor
pKi 11.4 Human [1]

Muscarinic M2

Receptor
pKi 9.8 Human

β1-Adrenergic

Receptor
pKi 8.9 Human

Calcium Channel IC50 ~50 µM Not Specified [1]

Table 1: Receptor Binding Affinities of CHF-6366
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Tissue
Preparation

Condition Parameter Value Reference

Guinea Pig

Trachea

Carbachol-

induced

contraction

(MABA effect)

pIC50 9.5 ± 0.1

Guinea Pig

Trachea

Histamine-

induced

contraction (β2

effect)

pIC50 10.1 ± 0.1

Guinea Pig

Trachea

Carbachol +

propranolol (M3

effect)

pIC50 9.7 ± 0.1

Human Bronchus

Carbachol-

induced

contraction

(MABA effect)

pIC50 8.7 ± 0.2

Human Bronchus

Histamine-

induced

contraction (β2

effect)

pIC50 9.0 ± 0.1

Human Bronchus

Carbachol +

propranolol (M3

effect)

pIC50 9.2 ± 0.2

Human

Precision-Cut

Lung Slices

Methacholine-

contracted
pIC50 8.2

Guinea Pig Left

Atrium

Carbachol-

induced block of

EFS inotropism

(M2 antagonism)

pIC50 6.9
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Guinea Pig Left

Atrium

Increased

contractility (β1

agonism)

pIC25 7.7

Table 2: Functional Potency of CHF-6366 in Isolated Tissues

Signaling Pathways
The dual pharmacology of CHF-6366 can be visualized through its interaction with distinct

cellular signaling pathways.
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Caption: M3 Receptor Antagonism Pathway of CHF-6366.

Extracellular Space Cell Membrane Intracellular Space

CHF6366 β2-Adrenergic
Receptor Gs Protein Adenylyl Cyclase

(AC)
cAMP

Increase
Protein Kinase A

(PKA)
Smooth Muscle

Relaxation

Click to download full resolution via product page

Caption: β2-Adrenergic Receptor Agonism Pathway of CHF-6366.
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Experimental Protocols
Detailed experimental methodologies for the characterization of CHF-6366 are crucial for the

replication and extension of these findings. The following protocols are summarized based on

standard pharmacological assays and information available in the cited literature. For complete

experimental details, refer to the supporting information of Carzaniga et al. (2022) in the

Journal of Medicinal Chemistry.[6]

Radioligand Binding Assays
These assays are performed to determine the binding affinity of CHF-6366 to its target

receptors.
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Caption: General Workflow for Radioligand Binding Assay.

Protocol:
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Membrane Preparation: Cell membranes expressing the human muscarinic M3 or β2-

adrenergic receptors are prepared.[3]

Incubation: The membranes are incubated in a buffer solution containing a fixed

concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors)

and a range of concentrations of the unlabeled test compound (CHF-6366).

Separation: Following incubation to reach equilibrium, the mixture is rapidly filtered through

glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]

Quantification: The radioactivity trapped on the filters is measured using a scintillation

counter.[3]

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of CHF-6366 that inhibits 50% of the specific binding of the

radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-

Prusoff equation.[8]

Isolated Organ Bath Experiments
These experiments assess the functional effects of CHF-6366 on airway smooth muscle

contractility.

Protocol:

Tissue Preparation: Tracheal or bronchial tissues are isolated from guinea pigs or humans

and mounted in an organ bath containing a physiological salt solution, maintained at 37°C

and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]

Contraction Induction: The tissues are contracted by adding a spasmogen, such as

carbachol (a muscarinic agonist) or histamine.

Drug Application: Cumulative concentrations of CHF-6366 are added to the organ bath, and

the resulting relaxation of the pre-contracted tissue is measured isometrically.

Data Analysis: Concentration-response curves are constructed, and the pIC50 (the negative

logarithm of the IC50) is calculated to quantify the potency of CHF-6366.
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Selectivity Assessment: To dissect the dual pharmacology, experiments are repeated in the

presence of a β-blocker (e.g., propranolol) to isolate the M3 antagonist activity.

The "Super-Soft" Drug Concept and Metabolism
CHF-6366 was designed as a "super-soft" drug, incorporating a metabolically labile ester

group.[2][4] This design ensures that while the drug is stable and persistent in the lungs, any

systemically absorbed compound is rapidly hydrolyzed in the plasma and liver into two primary

metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have significantly

reduced pharmacological activity.[7][10] This metabolic profile is intended to minimize systemic

side effects. Studies have shown a very low oral bioavailability and a favorable balance

between lung retention and systemic clearance after intratracheal administration.[7][10]

Conclusion
CHF-6366 represents a sophisticated approach to the treatment of obstructive lung diseases

by combining two validated pharmacological mechanisms in a single molecule. Its high potency

and balanced activity as both a muscarinic M3 antagonist and a β2-adrenergic agonist, coupled

with a "super-soft" drug design for an improved safety profile, underscore its potential as a

novel inhaled therapy. The data and protocols presented in this guide provide a comprehensive

technical foundation for researchers and drug development professionals working in the field of

respiratory medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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